molecular formula C19H14N2O6 B1680982 Sirt6-IN-5 CAS No. 891002-11-2

Sirt6-IN-5

Cat. No.: B1680982
CAS No.: 891002-11-2
M. Wt: 366.3 g/mol
InChI Key: WCJCTRHTVZUWSD-UHFFFAOYSA-N
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Description

“Sirt6-IN-5” is a potent and selective inhibitor of SIRT6 (Sirtuin 6). It is a cell penetrant and has been shown to improve glucose tolerance in a type 2 diabetes mouse model .


Chemical Reactions Analysis

SIRT6 has been shown to possess weak deacetylation, mono-ADP-ribosyltransferase activity, and deacylation activity in vitro . It selectively deacetylates H3K9Ac and regulates global protein synthesis .

Scientific Research Applications

Role in Stem Cell Fate and Differentiation

Sirtuin 6 (SIRT6) plays a critical role in embryonic stem cell fate by interacting with TET enzymes to regulate the production of 5-hydroxymethylcytosine, influencing cell lineage commitment towards neuroectoderm development. This mechanism involves the derepression of key pluripotency factors and highlights SIRT6's role in maintaining the balance between pluripotency and differentiation through epigenetic modifications (Etchegaray et al., 2015).

DNA Repair and Stress Response

SIRT6 promotes DNA repair under stress by activating PARP1, thus playing a significant role in maintaining genome stability. Its recruitment to DNA double-strand breaks and stimulation of both nonhomologous end joining and homologous recombination pathways underscore its importance in cellular stress response mechanisms (Mao et al., 2011).

Protection Against Oxidative Stress

SIRT6 safeguards human mesenchymal stem cells from oxidative stress by coactivating NRF2, underscoring its role in stem cell homeostasis and defense against oxidative damage. This function is particularly critical in maintaining stem cell functionality and preventing premature cellular aging (Pan et al., 2016).

Cancer Progression and Prognosis

The expression and function of SIRT6 in cancer, particularly in colon cancer, where it has been shown to suppress cell proliferation and induce apoptosis through the JAK2/STAT3 signaling pathway, highlights its potential as a biomarker for cancer prognosis and a target for therapeutic intervention (Li et al., 2018).

Regulation of Repetitive Elements and Aging

SIRT6 represses LINE1 retrotransposons, contributing to genome stability and potentially impacting age-related pathologies like cancer. This regulatory function emphasizes SIRT6's role in chromatin organization and transcriptional repression, with implications for understanding the mechanisms of aging and disease (Van Meter et al., 2014).

Insights into SIRT6's Molecular Interactions and Functions

Comprehensive analyses of SIRT6 protein interactions and the dependency of these interactions on its catalytic activity provide insights into its role in diverse cellular processes including transcription regulation, chromatin organization, and DNA repair. This understanding is crucial for deciphering the multifaceted roles of SIRT6 in cell biology and disease processes (Miteva & Cristea, 2013).

Mechanism of Action

Target of Action

Sirt6-IN-5 primarily targets Sirtuin 6 (SIRT6) , a member of the mammalian sirtuin family . SIRT6 is a nuclear protein associated with DNA repair in single-strand breaks (SSBs) and double-strand breaks (DSBs) . It is involved in various biological processes, including DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 is essential for cellular function and organismal health .

Mode of Action

This compound interacts with SIRT6, influencing its enzymatic activities. SIRT6 has deacetylation, defatty-acylation, and mono-ADP-ribosylation activities . These activities allow SIRT6 to regulate gene expression or protein activity through post-translational modifications . SIRT6 can also regulate the secretion of proteins, including tumor necrosis factor alpha (TNF-α) . Furthermore, SIRT6 can activate poly (ADP-ribose) polymerase-1 (PARP-1), thereby promoting repair of DNA damage .

Biochemical Pathways

This compound affects several biochemical pathways through its interaction with SIRT6. These include pathways related to DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 inhibits aging via four main pathways: promotion of DNA damage repair, maintenance of the normal telomere structure of chromosomes, regulation of glucose and NAD+ metabolic balance, and regulation of the senescence-associated secretory phenotype (SASP) .

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of various physiological and pathological processes. SIRT6 is a longevity protein that can inhibit the aging of cells, tissues, organs, and the body by promoting DNA damage repair, maintaining normal chromosome structure, and regulating energy metabolism and the SASP . SIRT6 also plays a role in the regulation of homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as environmental mutagens, cellular metabolism, oxidative stress, and genetic predisposition can result in DNA damage that poses a major threat to genome and epigenome stability . These factors could potentially influence the effectiveness of this compound in its interaction with SIRT6 and its subsequent effects on various biochemical pathways.

Safety and Hazards

While specific safety and hazards related to “Sirt6-IN-5” are not detailed in the available resources, it’s important to note that SIRT6 has been implicated in several aging-related human diseases, including cancer . High SIRT6 expression might be a potential biomarker predicting better prognosis in gastrointestinal cancers .

Future Directions

SIRT6 has multiple salutary effects on metabolic homeostasis and liver health, and it may serve as a therapeutic target for hepatic metabolic diseases . At present, few studies have shown whether SIRT6 could enhance the anti-tumor ability by regulating the activity of immune cells; this may become a new research direction in the future .

Biochemical Analysis

Biochemical Properties

Sirt6-IN-5 interacts with the SIRT6 protein, which is highly expressed in cortical and hippocampal regions and enriched in the synaptosomal membrane fraction . SIRT6 regulates the expression of a large number of genes involved in stress response and aging .

Cellular Effects

This compound influences cell function by interacting with SIRT6. SIRT6 overexpression in terminally differentiated cortical and hippocampal neurons, mediated by a neuron-specific recombinant adeno-associated virus, downregulated cell viability under oxidative stress condition .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with SIRT6. SIRT6 functions mainly as a histone deacetylase . The interaction between this compound and SIRT6 could potentially influence this deacetylase activity, thereby affecting gene expression.

Metabolic Pathways

This compound is likely involved in the metabolic pathways that SIRT6 is part of, given their interaction. SIRT6 has been implicated in the control of glucose and lipid metabolism

Properties

IUPAC Name

5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJCTRHTVZUWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891002-11-2
Record name 5-[4-(furan-2-amido)benzamido]-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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